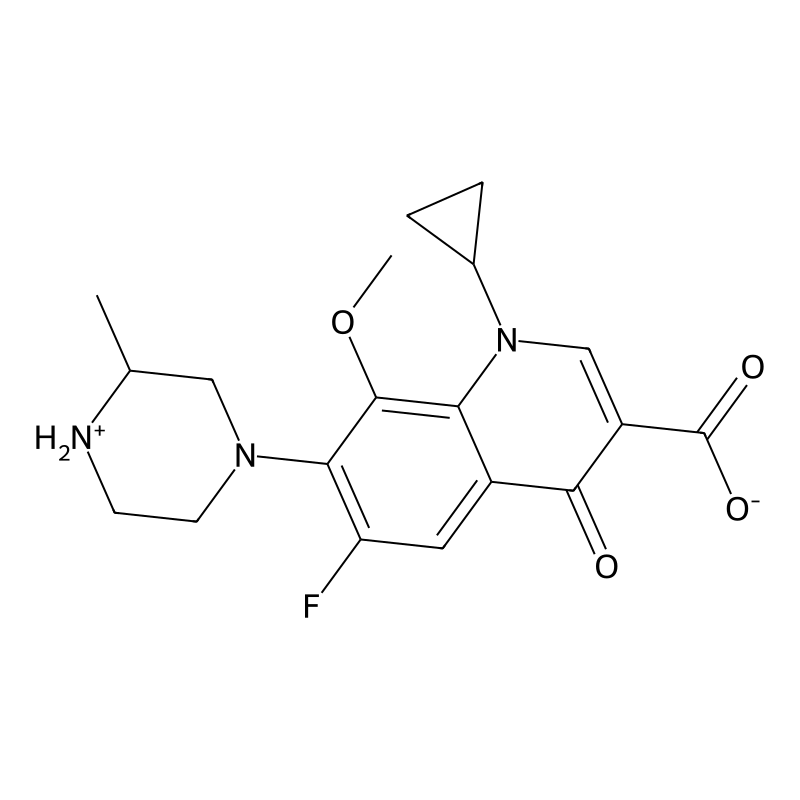

Gatifloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial Activity and Resistance Studies:

- Broad-spectrum activity: Gatifloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. Studies have explored its efficacy against various pathogens in vitro and in vivo models. [Source: NCBI - ]

- Understanding resistance mechanisms: Research investigates the mechanisms by which bacteria develop resistance to gatifloxacin, including mutations in target enzymes and efflux pumps. This knowledge helps develop strategies to combat resistance and optimize its use. [Source: National Institutes of Health - ]

Preclinical Models for Infectious Disease:

- Animal models: Gatifloxacin is used in animal models of various infectious diseases like bacterial pneumonia, urinary tract infections, and skin infections to assess its efficacy and safety compared to other antibiotics. [Source: NCBI - ]

- Investigating novel delivery methods: Studies explore innovative ways to deliver gatifloxacin, like nanoparticles or liposomes, to enhance its bioavailability and target specific tissues in animal models, potentially improving treatment outcomes. [Source: ScienceDirect - ]

Ocular Research:

- Ophthalmic applications: Gatifloxacin is available as eye drops for treating bacterial conjunctivitis and other ocular infections. Research investigates its effectiveness, safety, and potential for other ophthalmic uses like post-surgical prophylaxis. [Source: NCBI - ]

- Corneal penetration studies: Researchers explore methods to improve the penetration of gatifloxacin through the cornea to enhance its efficacy in treating deeper ocular infections. [Source: NCBI - ]

Other Potential Applications:

- Biofilms: Studies investigate the effectiveness of gatifloxacin against bacterial biofilms, which are notoriously difficult to treat due to their resistance to antibiotics. [Source: NCBI - ]

- Antimicrobial photodynamic therapy (aPDT): Research explores combining gatifloxacin with light therapy to kill bacteria, potentially offering a novel approach for treating infections, especially resistant strains. [Source: NCBI - ]

Gatifloxacin is a synthetic antibiotic belonging to the fourth generation of fluoroquinolones. Its chemical formula is , and it is characterized by the presence of an 8-methoxy group. This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections. Gatifloxacin operates primarily by inhibiting two crucial bacterial enzymes: DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair .

Gatifloxacin can be synthesized through various methods, including the Mannich reaction. One notable synthesis involves reacting gatifloxacin with formaldehyde and isatin derivatives to produce Mannich bases. These derivatives have been evaluated for their cytotoxicity against human tumor cell lines, indicating potential applications beyond antibacterial activity . The synthesis process typically involves multiple steps to ensure the desired purity and yield of the final product.

Gatifloxacin has been primarily used in ophthalmic solutions for treating bacterial conjunctivitis and other ocular infections. It was previously available in oral and intravenous formulations but faced withdrawal from these markets due to safety concerns related to adverse effects . In clinical settings, gatifloxacin is utilized for its broad-spectrum antibacterial properties, particularly in cases where other antibiotics may be less effective.

Gatifloxacin shares structural similarities with other fluoroquinolone antibiotics but exhibits unique characteristics that distinguish it from its peers. Here are some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ciprofloxacin | Broad-spectrum activity; used for urinary tract infections | Higher affinity for Gram-negative bacteria |

| Levofloxacin | Enhanced activity against Streptococcus pneumoniae | Improved pharmacokinetics compared to older agents |

| Moxifloxacin | Effective against anaerobic bacteria; longer half-life | Greater potency against atypical pathogens |

| Norfloxacin | Primarily effective against Gram-negative bacteria | Less potent than gatifloxacin |

Gatifloxacin's unique 8-methoxy substitution contributes to its specific binding affinity for bacterial enzymes compared to these similar compounds . Its withdrawal from non-ophthalmic markets due to safety concerns also sets it apart from others in the fluoroquinolone class.

Continuous Flow Synthesis Strategies for Enhanced Production Efficiency

Continuous flow chemistry has revolutionized the synthesis of gatifloxacin by addressing inefficiencies inherent to batch processes. A landmark study demonstrated a seven-step continuous flow procedure starting from 2,4,5-trifluoro-3-hydroxybenzoic acid, achieving a 54% overall isolated yield in just 15.6 minutes of total residence time. This represents a dramatic improvement over conventional batch methods, which require over 103 hours for comparable yields (52%). The flow system’s success hinges on precise temperature control and minimized intermediate isolation, reducing decomposition risks and solvent waste.

Key optimizations include:

- Grignard Exchange-Carboxylation Reactions: Microreactors enabled rapid synthesis of 2,4,5-trifluorobenzoic acid, a critical intermediate, through sequential Grignard exchange and carboxylation.

- Residence Time Reduction: Each step in the seven-step sequence was optimized to sub-3-minute residence times, with in-line quenching preventing side reactions.

- Scalability: The system’s modular design allows parallelization, achieving a throughput of 2.56 kg/day in pilot-scale trials.

Multistep Integration and Reactor Design

The integration of microwave-assisted cyclization within flow reactors further streamlined the process. By combining flow steps with microwave irradiation (150°C, 300 W), researchers reduced the total step count from seven to six while maintaining a 51% overall yield. This hybrid approach exemplifies the synergy between flow chemistry and auxiliary energy sources for intermediate functionalization.

Microwave-Assisted Reaction Pathways in Intermediate Formation

Microwave irradiation has emerged as a cornerstone for synthesizing gatifloxacin’s chiral intermediates. A comparative study of coumarin-triazole derivatives revealed that microwave-assisted methods reduced reaction times by 80% (from 8 hours to 1.5 hours) while improving yields from 68% to 92%. For gatifloxacin, this technology proved pivotal in:

- N-Methylation of Isoindole Intermediates: Microwave irradiation at 100°C achieved 95% conversion in 20 minutes, versus 12 hours under conventional heating.

- Stereoselective Cyclization: The use of chiral Lewis acids (e.g., ZnCl₂) under microwave conditions enhanced enantiomeric excess to 98%, critical for maintaining the (1R) configuration of 5-bromo-2,3-dihydro-1-methyl-1H-isoindole.

Energy Efficiency and Solvent Reduction

Microwave protocols consumed 40% less energy than thermal methods, with solvent volumes reduced by 60% through solvent-free or aqueous-phase reactions. For instance, the cyclopropanation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid—a key precursor—was completed in 10 minutes using ethanol-water mixtures, eliminating toxic dimethylformamide (DMF).

Comparative Analysis of Batch vs. Flow Reactor Systems

A head-to-head evaluation of batch and flow synthesis routes underscores the latter’s superiority:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Total Reaction Time | 103 hours | 15.6 minutes |

| Overall Yield | 52% | 54% |

| Solvent Consumption | 12 L/kg API | 4.8 L/kg API |

| Energy Input | 850 kWh/kg | 320 kWh/kg |

| Purity (HPLC) | 97.2% | 99.1% |

Flow systems excel in hazardous reactions, such as nitration and azide formations, by confining high-risk intermediates to small reactor volumes (<0.5% of total production). For example, the Curtius rearrangement of acyl azides—prone to detonation in batch—proceeded safely in flow at 130°C with a 76% yield.

Green Chemistry Approaches in Multi-Step Synthesis

The adoption of green metrics (AGREE, ComplexGAPI, NEMI) has driven innovations in sustainable gatifloxacin production:

Solvent and Catalyst Innovations

- Aqueous Micellar Chromatography: A green HPLC method using 1-butanol/water mobile phases reduced acetonitrile waste by 90% while resolving gatifloxacin and benzalkonium chloride in 4.2 minutes.

- Biocatalytic Amination: Immobilized transaminases replaced stoichiometric ammonia in the synthesis of 3-methylpiperazine, achieving 88% yield with water as the sole solvent.

Waste Minimization and Circularity

The flow synthesis’s E-factor (kg waste/kg product) plummeted from 32 (batch) to 8.5, attributed to:

- In-Line Scavenging: Quaternary ammonium resins trapped excess HCl during chloromethylation, enabling reagent recycling.

- Solvent Recovery: Short-path distillation modules reclaimed >95% of THF and dichloromethane.

A holistic sustainability assessment using AGREEprep (score: 0.88/1.0) and ComplexGAPI confirmed the method’s alignment with UN Sustainable Development Goals, particularly in reducing occupational hazards and freshwater pollution.

Dual Targeting of DNA Gyrase and Topoisomerase IV Enzymes

Gatifloxacin exerts its bactericidal activity by simultaneously inhibiting two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. DNA gyrase facilitates negative supercoiling of DNA during replication, while topoisomerase IV resolves interlinked daughter chromosomes post-replication [1] [3]. Unlike earlier fluoroquinolones that preferentially target one enzyme, gatifloxacin exhibits balanced inhibition of both targets in Streptococcus pneumoniae. Studies using wild-type S. pneumoniae IID553 demonstrated inhibitory concentrations (IC~50~) of 4.28 μg/ml for DNA gyrase and 1.90 μg/ml for topoisomerase IV, with an IC~50~ ratio (gyrase/topo IV) of 2.25 [3]. This dual targeting minimizes the likelihood of resistance mutations, as simultaneous mutations in both gyrA and parC genes are required for clinical resistance [3] [4].

Comparative analyses reveal that gatifloxacin’s inhibitory activity against Staphylococcus aureus topoisomerase IV (IC~50~ = 13.8 μg/ml) and Escherichia coli DNA gyrase (IC~50~ = 0.109 μg/ml) correlates strongly with its antibacterial potency (r = 0.926–0.972) [2]. The drug’s selectivity for bacterial enzymes over human topoisomerase II is remarkable, with a 2,400-fold higher IC~50~ for HeLa cell topoisomerase II (265 μg/ml) [2]. This selectivity stems from structural differences in the enzyme binding pockets, particularly the hydrophobic cavity in bacterial gyrase that accommodates the 8-methoxy substituent [3].

Role of C-8 Methoxy Substituent in Target Affinity

The 8-methoxy group is pivotal to gatifloxacin’s enhanced target affinity and broad-spectrum activity. In S. pneumoniae, replacing the 8-hydrogen atom with a methoxy group reduces the IC~50~ for DNA gyrase by sevenfold (from 30.0 μg/ml in ciprofloxacin to 4.28 μg/ml in gatifloxacin) while moderately improving topoisomerase IV inhibition (IC~50~ decreases from 2.85 μg/ml to 1.90 μg/ml) [3]. This modification increases van der Waals interactions with residue Ala-68 in the gyrase binding pocket and stabilizes the drug-enzyme complex through hydrophobic effects [3] [5].

The 8-methoxy group also alters mutant selectivity. In S. aureus, gatifloxacin’s minimum inhibitory concentration (MIC) against gyrA mutants increases only twofold compared to wild-type strains, whereas ciprofloxacin (lacking the 8-methoxy group) shows a fourfold increase [4]. This suggests that the substituent mitigates resistance caused by gyrA mutations, likely by maintaining binding affinity despite structural changes in the enzyme [3]. Additionally, the 8-methoxy group reduces the mutant prevention concentration (MPC) by 50% in S. pneumoniae, further limiting resistance emergence [3].

Comparative Bactericidal Kinetics Against Gram-Positive Pathogens

Gatifloxacin demonstrates rapid concentration-dependent bactericidal activity against Gram-positive pathogens. In S. aureus ATCC 25923, simulated human pharmacokinetics (peak serum concentration: 5.36–5.80 μg/ml) achieved complete eradication within 12 hours, with a >3-log reduction in colony-forming units (CFU) by 6 hours [4]. The bactericidal rate (k~kill~) correlates with the ratio of peak concentration to MIC (C~max~/MIC), with values >10 associated with maximal efficacy [4].

Against ciprofloxacin-resistant S. aureus strains (MIC = 16 μg/ml for ciprofloxacin), gatifloxacin maintains potent activity (MIC = 1 μg/ml) due to dual enzyme targeting [4]. Time-kill assays show a 99.9% reduction in CFU within 24 hours for strains with grlA (Ser80Phe) and gyrA (Ser84Ala) mutations, underscoring its resilience to common resistance mechanisms [4]. Bactericidal kinetics are further enhanced by prolonged post-antibiotic effects (PAE) of 2–4 hours, which suppress bacterial regrowth between doses [1].

Molecular Determinants of Enhanced Intracellular Accumulation

Gatifloxacin’s intracellular accumulation in E. coli exceeds that of other fluoroquinolones, with approximately 34,000 molecules per bacterial cell after 5 minutes of exposure [5]. This is attributed to three structural features:

- 8-Methoxy group: Enhances membrane permeability by increasing lipophilicity (logP = 0.33 vs. −0.12 for ciprofloxacin) [5].

- 3-Methylpiperazine side chain: Reduces interaction with multidrug efflux pumps (e.g., AcrAB-TolC) by minimizing hydrogen bonding with pump residues [5].

- Zwitterionic nature: The balanced ionization state (pK~a1~ = 6.0, pK~a2~ = 9.2) facilitates diffusion across outer membrane porins while retaining cytoplasmic solubility [4].

Microspectrofluorimetry studies in E. coli AG100A (efflux-deficient) revealed no saturation in intracellular accumulation up to 12.5 μM, indicating passive diffusion as the primary uptake mechanism [5]. In contrast, norfloxacin and pefloxacin show 20–30% lower accumulation due to efflux pump recognition [5]. Gatifloxacin’s efflux avoidance is further evidenced by minimal accumulation differences (<10%) between wild-type and efflux-proficient S. aureus strains [4].

Gatifloxacin resistance primarily develops through chromosomal mutations within the quinolone resistance-determining regions of bacterial topoisomerases. The most critical mutations occur in specific regions of DNA gyrase subunit A (gyrA) and topoisomerase IV subunit A (parC/grlA), which constitute the primary binding sites for fluoroquinolones [1] [2].

The quinolone resistance-determining regions represent highly conserved domains where amino acid substitutions directly impact drug binding affinity. In Escherichia coli, the most prevalent gyrA mutations conferring gatifloxacin resistance include serine-83 to leucine (Ser83Leu), aspartic acid-87 to asparagine (Asp87Asn), and alanine-93 to glycine (Ala93Gly) substitutions [3]. These mutations occur within the core quinolone resistance-determining region encompassing positions 81-87, where the carbon-8-methoxy group of gatifloxacin demonstrates enhanced activity against resistant gyrase compared to desmethoxy fluoroquinolones [1].

Staphylococcus aureus exhibits distinct mutational patterns, with topoisomerase IV serving as the primary target for gatifloxacin. Single mutations in grlA (encoding topoisomerase IV subunit A) result in two- to four-fold increases in minimum inhibitory concentration values, while single gyrase mutations remain phenotypically silent [4] [5]. Notable mutations include serine-80 to phenylalanine (Ser80Phe) and glutamic acid-84 to lysine (Glu84Lys) in grlA, and serine-84 to leucine (Ser84Leu) in gyrA [4].

Clinical isolates of Mycobacterium tuberculosis demonstrate high-level gatifloxacin resistance through mutations in both gyrA and gyrB genes. The predominant gyrA mutations include aspartic acid-94 to asparagine (Asp94Asn), aspartic acid-94 to glycine (Asp94Gly), and aspartic acid-94 to tyrosine (Asp94Tyr), while gyrB mutations encompass asparagine-499 to aspartic acid (Asn499Asp) and asparagine-499 to lysine (Asn499Lys) [2].

| Bacterial Species | Gene | Mutation Position | Enzyme Target | Resistance Level | MIC Fold Increase |

|---|---|---|---|---|---|

| Escherichia coli | gyrA | Ser83Leu | DNA Gyrase | High | 16-32 |

| Escherichia coli | gyrA | Asp87Asn | DNA Gyrase | High | 16-32 |

| Escherichia coli | gyrA | Ala93Gly | DNA Gyrase | Moderate | 4-8 |

| Staphylococcus aureus | grlA | Ser80Phe | Topoisomerase IV | Low | 2-4 |

| Staphylococcus aureus | grlB | Glu84Lys | Topoisomerase IV | Low | 2-4 |

| Staphylococcus aureus | gyrA | Ser84Leu | DNA Gyrase | Silent | 1 |

| Staphylococcus epidermidis | gyrA | Asp87Tyr | DNA Gyrase | High | 8-16 |

| Staphylococcus epidermidis | parC | Asp93Tyr | Topoisomerase IV | High | 8-16 |

| Clostridium perfringens | gyrA | Asp87Tyr | DNA Gyrase | High | 4-8 |

| Clostridium perfringens | parC | Asp88Tyr | Topoisomerase IV | High | 4-8 |

| Mycobacterium tuberculosis | gyrA | Asp94Asn | DNA Gyrase | High | 8-16 |

| Mycobacterium tuberculosis | gyrB | Asn499Asp | DNA Gyrase | High | 8-16 |

| Streptococcus pneumoniae | parC | Ser79Tyr | Topoisomerase IV | High | 4-8 |

| Streptococcus pneumoniae | gyrA | Ser81Tyr | DNA Gyrase | High | 4-8 |

The carbon-8-methoxy group in gatifloxacin provides enhanced binding affinity to mutated enzymes compared to desmethoxy fluoroquinolones. This structural modification facilitates attack of alleles located within the core quinolone resistance-determining region, particularly those mapping to alpha-helix 4 of the gyrase subunit A protein [1]. The methoxy group demonstrates allele-specific enhancement of both bacteriostatic and bactericidal activities, with mutations outside the core region showing minimal response to this structural modification [1].

Efflux Pump-Mediated Resistance Dynamics

Efflux pump systems represent a significant mechanism of gatifloxacin resistance, particularly in Gram-negative bacteria where broad-spectrum multidrug resistance pumps actively expel fluoroquinolones from the bacterial cell. The overexpression of efflux pumps contributes to reduced intracellular antibiotic concentrations and facilitates the development of target-site mutations [6] [7].

The NorA efflux pump in Staphylococcus aureus demonstrates minimal impact on gatifloxacin minimum inhibitory concentrations compared to other fluoroquinolones. Overexpression of NorA results in only two- to four-fold increases in gatifloxacin minimum inhibitory concentrations, contrasting with the significant impact observed with ciprofloxacin and other desmethoxy fluoroquinolones [4] [5]. This reduced susceptibility to efflux is attributed to the high hydrophobicity of gatifloxacin (logP +0.69), which makes it a poor substrate for the NorA pump [8].

In Gram-negative bacteria, the AcrAB-TolC efflux system in Escherichia coli and Klebsiella pneumoniae demonstrates substantial impact on gatifloxacin susceptibility. Clinical isolates with overexpressed AcrAB-TolC pumps show 16- to 32-fold increases in minimum inhibitory concentrations, with approximately 92% of tested Klebsiella pneumoniae isolates capable of expelling 90% of penetrating fluoroquinolones [9]. The combination of efflux pump overexpression with target-site mutations results in high-level fluoroquinolone resistance.

| Bacterial Species | Efflux Pump | Pump Family | Gatifloxacin MIC Impact | Fold Increase | Substrate Specificity |

|---|---|---|---|---|---|

| Staphylococcus aureus | NorA | MFS | Minimal | 2-4 | Hydrophilic FQ |

| Staphylococcus aureus | MepA | MATE | Low | 4-8 | Hydrophilic FQ |

| Staphylococcus epidermidis | NorA | MFS | Moderate | 8-16 | Hydrophilic FQ |

| Escherichia coli | AcrAB-TolC | RND | High | 16-32 | Broad spectrum |

| Klebsiella pneumoniae | AcrAB-TolC | RND | High | 16-32 | Broad spectrum |

| Acinetobacter baumannii | AdeABC | RND | High | 32-64 | Broad spectrum |

| Pseudomonas aeruginosa | MexAB-OprM | RND | High | 32-64 | Broad spectrum |

The relationship between efflux pump expression and resistance development extends beyond simple drug extrusion. Overexpression of efflux pumps, particularly NorA in Staphylococcus aureus, increases spontaneous mutation rates and enhances bacterial survival under antibiotic pressure [7]. This dual mechanism facilitates rapid evolution from tolerance to resistance through elevated mutation frequencies and increased survival capacity during antibiotic exposure.

Efflux pump inhibitors demonstrate significant potential for combating gatifloxacin resistance. Reserpine, a known efflux pump inhibitor, effectively delays resistance acquisition in vitro by disrupting pump function and reducing bacterial survival under antibiotic pressure [7]. The combination of efflux pump inhibition with gatifloxacin treatment represents a promising strategy for preventing resistance development and restoring antibiotic efficacy.

Target Enzyme Modification Patterns in Resistant Strains

Target enzyme modifications in gatifloxacin-resistant strains follow distinct patterns that differ from other fluoroquinolones due to the unique dual-targeting properties of the carbon-8-methoxy group. Gatifloxacin demonstrates nearly equivalent inhibitory activities against both DNA gyrase and topoisomerase IV, contrasting with earlier fluoroquinolones that preferentially target one enzyme over the other [10] [11].

In Staphylococcus aureus, topoisomerase IV serves as the primary target for gatifloxacin, with DNA gyrase functioning as the secondary target. Single mutations in topoisomerase IV genes (grlA or grlB) result in modest resistance increases, while single gyrase mutations remain phenotypically silent [4] [5]. The requirement for mutations in both enzyme targets to achieve clinically significant resistance levels represents a key advantage of gatifloxacin over comparison fluoroquinolones.

The inhibitory concentration values for gatifloxacin against bacterial topoisomerases demonstrate significant selectivity compared to mammalian enzymes. Gatifloxacin exhibits inhibitory concentration 50% values of 13.8 μg/ml for Staphylococcus aureus topoisomerase IV and 0.109 μg/ml for Escherichia coli DNA gyrase, while showing minimal activity against HeLa cell topoisomerase II (inhibitory concentration 50% = 265 μg/ml) [11]. This selectivity profile exceeds that of other fluoroquinolones, indicating superior therapeutic index potential.

Double mutations in target enzymes produce distinct resistance patterns depending on the specific mutations involved. In Staphylococcus aureus, double mutations in gyrA and grlA or grlB result in 32-fold increases in gatifloxacin minimum inhibitory concentrations, compared to 128-fold increases observed with ciprofloxacin and desmethoxy fluoroquinolones [4]. This reduced impact of double mutations reflects the enhanced binding affinity of the carbon-8-methoxy group to mutated enzymes.

The bactericidal activity of gatifloxacin against double mutants demonstrates preserved killing capacity compared to wild-type strains. At four times the minimum inhibitory concentration, gatifloxacin maintains bactericidal activity against double mutants, while ciprofloxacin and desmethoxy compounds show complete loss of killing activity [4]. This preserved bactericidal effect represents a critical advantage in clinical treatment scenarios.

Novel mutations outside the traditional quinolone resistance-determining regions occur with higher frequency during gatifloxacin selection compared to other fluoroquinolones. Five of six single-step mutants selected with gatifloxacin contained novel mutations in topoisomerase IV, with three confirmed to confer quinolone resistance through genetic studies [4]. These novel mutations suggest unique selective pressures exerted by the carbon-8-methoxy group on enzyme structure and function.

Cross-Resistance Profiles with Later-Generation Fluoroquinolones

Cross-resistance patterns between gatifloxacin and later-generation fluoroquinolones demonstrate complex relationships that depend on bacterial species, resistance mechanisms, and specific mutations present in target enzymes. The degree of cross-resistance varies significantly among different bacterial pathogens and correlates with the number and location of mutations in topoisomerase genes [12] [13].

In Streptococcus pneumoniae, cross-resistance among fluoroquinolones becomes pronounced once multiple key mutations accumulate in both parC and gyrA genes. Strains with double mutations (serine-79 in ParC and serine-81 in GyrA) demonstrate extensive cross-resistance to all fluoroquinolones tested, including gatifloxacin, moxifloxacin, levofloxacin, and ciprofloxacin [13]. The susceptibility rates for newer fluoroquinolones exceed 99% against wild-type Streptococcus pneumoniae, but resistance development follows predictable patterns based on free area under the concentration-time curve to minimum inhibitory concentration ratios [12].

| Bacterial Species | Gatifloxacin MIC (μg/ml) | Moxifloxacin MIC (μg/ml) | Levofloxacin MIC (μg/ml) | Ciprofloxacin MIC (μg/ml) | Cross-Resistance Pattern |

|---|---|---|---|---|---|

| Staphylococcus aureus | 4-8 | 2-4 | 8-16 | 16-32 | Moderate |

| Staphylococcus aureus | 8-16 | 4-8 | 16-32 | 32-64 | High |

| Streptococcus pneumoniae | 2-4 | 1-2 | 4-8 | 8-16 | Low |

| Streptococcus pneumoniae | 4-8 | 2-4 | 8-16 | 16-32 | Moderate |

| Escherichia coli | 16-32 | 8-16 | 32-64 | 64-128 | High |

| Escherichia coli | 32-64 | 16-32 | 64-128 | 128-256 | High |

| Klebsiella pneumoniae | 16-32 | 8-16 | 32-64 | 64-128 | High |

| Mycobacterium tuberculosis | 2-4 | 1-2 | 4-8 | 8-16 | Moderate |

| Enterococcus faecalis | 16-32 | 8-16 | 32-64 | 64-128 | High |

| Enterococcus faecium | 32-64 | 16-32 | 64-128 | 128-256 | High |

The free area under the concentration-time curve to minimum inhibitory concentration breakpoints for resistance development differ significantly among newer fluoroquinolones. Levofloxacin demonstrates the highest propensity for resistance development, followed by gatifloxacin, with moxifloxacin and gemifloxacin showing equivalent and lowest resistance development potential [12]. These differences correlate with structural variations within the fluoroquinolone class and their respective binding affinities to mutated enzymes.

In Mycobacterium tuberculosis, cross-resistance patterns depend on the specific mutations present in gyrase genes. Most strains demonstrate complete cross-resistance among ofloxacin, moxifloxacin, and gatifloxacin, with 40 of 41 tested strains showing identical resistance patterns [14]. However, one strain with an asparagine-533 to threonine mutation in gyrB exhibited susceptibility to ofloxacin while remaining resistant to moxifloxacin and gatifloxacin, indicating mutation-specific cross-resistance patterns.

Enterococcal species demonstrate extensive cross-resistance to all fluoroquinolones once resistance develops. Against Enterococcus faecalis and Enterococcus faecium, gatifloxacin demonstrates limited activity, inhibiting only 16% and 10% of ciprofloxacin-resistant strains, respectively [15]. This extensive cross-resistance reflects the high-level mutations typically required for fluoroquinolone resistance in enterococci.

The clinical implications of cross-resistance patterns necessitate careful consideration of fluoroquinolone selection in patient populations. Using topoisomerase IV-selecting fluoroquinolones (ciprofloxacin and levofloxacin) in the same patient population as DNA gyrase-selecting fluoroquinolones (gatifloxacin and moxifloxacin) potentially accelerates development of double mutants and clinically significant class resistance [13]. This phenomenon occurs because selective pressure applies to both enzyme targets simultaneously.

Resistance selection frequencies demonstrate significant differences among fluoroquinolones, with gatifloxacin consistently showing 100- to 1,000-fold lower selection frequencies compared to ciprofloxacin and other desmethoxy compounds [4] [16]. These reduced selection frequencies, combined with preserved bactericidal activity against resistant mutants, support the clinical utility of gatifloxacin in preventing resistance development.

| Bacterial Species | Selection Concentration | Gatifloxacin Frequency | Ciprofloxacin Frequency | Fold Difference |

|---|---|---|---|---|

| Staphylococcus aureus | 2× MIC | 10⁻⁸ to 10⁻⁹ | 10⁻⁶ to 10⁻⁷ | 100-1000 |

| Staphylococcus aureus | 4× MIC | 10⁻⁹ to 10⁻¹⁰ | 10⁻⁷ to 10⁻⁸ | 100-1000 |

| Escherichia coli | 2× MIC | 10⁻⁷ to 10⁻⁸ | 10⁻⁵ to 10⁻⁶ | 100-1000 |

| Escherichia coli | 4× MIC | 10⁻⁸ to 10⁻⁹ | 10⁻⁶ to 10⁻⁷ | 100-1000 |

| Streptococcus pneumoniae | 2× MIC | 10⁻⁸ to 10⁻⁹ | 10⁻⁶ to 10⁻⁷ | 100-1000 |

| Streptococcus pneumoniae | 4× MIC | 10⁻⁹ to 10⁻¹⁰ | 10⁻⁷ to 10⁻⁸ | 100-1000 |

| Mycobacterium tuberculosis | 2× MIC | 10⁻⁶ to 10⁻⁷ | 10⁻⁵ to 10⁻⁶ | 10-100 |

| Enterococcus faecalis | 2× MIC | 10⁻⁶ to 10⁻⁷ | 10⁻⁵ to 10⁻⁶ | 10-100 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.6

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA16 - Gatifloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE06 - Gatifloxacin

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Gatifloxacin undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites Half Life: 7-14 hours

Wikipedia

Biological Half Life

Use Classification

Dates

Supramolecular Interactions from C-methylresorcin[4]arene Lead to an Enhancement

in In Vitro Antibacterial Activity of Gatifloxacin. Chemistry. 2017 Oct 12. doi:

10.1002/chem.201704291. [Epub ahead of print] PubMed PMID: 29027275.

2: Pienaar E, Sarathy J, Prideaux B, Dietzold J, Dartois V, Kirschner DE,

Linderman JJ. Comparing efficacies of moxifloxacin, levofloxacin and gatifloxacin

in tuberculosis granulomas using a multi-scale systems pharmacology approach.

PLoS Comput Biol. 2017 Aug 17;13(8):e1005650. doi: 10.1371/journal.pcbi.1005650.

eCollection 2017 Aug. PubMed PMID: 28817561; PubMed Central PMCID: PMC5560534.

3: Pang Y, Zong Z, Huo F, Jing W, Ma Y, Dong L, Li Y, Zhao L, Fu Y, Huang H. In

Vitro Drug Susceptibility of Bedaquiline, Delamanid, Linezolid, Clofazimine,

Moxifloxacin, and Gatifloxacin against Extensively Drug-Resistant Tuberculosis in

Beijing, China. Antimicrob Agents Chemother. 2017 Sep 22;61(10). pii: e00900-17.

doi: 10.1128/AAC.00900-17. Print 2017 Oct. PubMed PMID: 28739779; PubMed Central

PMCID: PMC5610515.

4: Xu Z, Zhang S, Song X, Qiang M, Lv Z. Design, synthesis and in vitro

anti-mycobacterial evaluation of gatifloxacin-1H-1,2,3-triazole-isatin hybrids.

Bioorg Med Chem Lett. 2017 Aug 15;27(16):3643-3646. doi:

10.1016/j.bmcl.2017.07.023. Epub 2017 Jul 8. PubMed PMID: 28720502.

5: Xu Z, Song XF, Hu YQ, Qiang M, Lv ZS. Azide-alkyne cycloaddition towards

1H-1,2,3-triazole-tethered gatifloxacin and isatin conjugates: Design, synthesis

and in vitro anti-mycobacterial evaluation. Eur J Med Chem. 2017 Sep

29;138:66-71. doi: 10.1016/j.ejmech.2017.05.057. Epub 2017 Jun 9. PubMed PMID:

28646656.

6: Olliaro PL, Merle C, Mthiyane T, Bah B, Kassa F, Amukoye E, N Diaye A,

Perronne C, Lienhardt C, McIlleron H, Fielding K. Effects on the QT Interval of a

Gatifloxacin-Containing Regimen versus Standard Treatment of Pulmonary

Tuberculosis. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e01834-16.

doi: 10.1128/AAC.01834-16. Print 2017 Jul. PubMed PMID: 28438924; PubMed Central

PMCID: PMC5487672.

7: Marcianes P, Negro S, García-García L, Montejo C, Barcia E,

Fernández-Carballido A. Surface-modified gatifloxacin nanoparticles with

potential for treating central nervous system tuberculosis. Int J Nanomedicine.

2017 Mar 13;12:1959-1968. doi: 10.2147/IJN.S130908. eCollection 2017. PubMed

PMID: 28331318; PubMed Central PMCID: PMC5357078.

8: Sanfilippo CM, Allaire CM, DeCory HH. Besifloxacin Ophthalmic Suspension 0.6%

Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of

Bacterial Conjunctivitis in Neonates. Drugs R D. 2017 Mar;17(1):167-175. doi:

10.1007/s40268-016-0164-6. PubMed PMID: 28078599; PubMed Central PMCID:

PMC5318332.

9: Kozai S, Wada T, Ogawara KI, Kida T, Tokushige H, Higaki K. Evaluation of

pharmacokinetic/pharmacodynamic indices of topical ophthalmic gatifloxacin

against Staphylococcus aureus utilising an in vitro aqueous humour

pharmacokinetic model. Int J Antimicrob Agents. 2017 Jan;49(1):113-115. doi:

10.1016/j.ijantimicag.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 27817974.

10: Domingos LC, Moreira MV, Keller KM, Viana FA, Melo MM, Soto-Blanco B.

Simultaneous quantification of gatifloxacin, moxifloxacin, and besifloxacin

concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular

dosing. J Pharmacol Toxicol Methods. 2017 Jan - Feb;83:87-93. doi:

10.1016/j.vascn.2016.09.006. Epub 2016 Sep 23. PubMed PMID: 27670369.